3,7,11-Tributoxy-10-methoxytriphenylene-2,6-diol
Description
3,7,11-Tributoxy-10-methoxytriphenylene-2,6-diol is a chemical compound with the molecular formula C₃₁H₃₈O₆. It is a derivative of triphenylene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of three butoxy groups, one methoxy group, and two hydroxyl groups attached to the triphenylene core. It has a molecular weight of approximately 506.6 g/mol .
Properties
CAS No. |
921938-34-3 |
|---|---|
Molecular Formula |
C31H38O6 |
Molecular Weight |
506.6 g/mol |
IUPAC Name |
3,7,11-tributoxy-10-methoxytriphenylene-2,6-diol |
InChI |
InChI=1S/C31H38O6/c1-5-8-11-35-28-16-22-20-14-26(32)29(36-12-9-6-2)17-23(20)24-18-30(34-4)31(37-13-10-7-3)19-25(24)21(22)15-27(28)33/h14-19,32-33H,5-13H2,1-4H3 |
InChI Key |
REZPKULCBUUHMU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCC)OC)OCCCC)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11-Tributoxy-10-methoxytriphenylene-2,6-diol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the triphenylene core.
Functionalization: The triphenylene core is then functionalized by introducing butoxy and methoxy groups through nucleophilic substitution reactions.
The reaction conditions for these steps may include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper salts. The reactions are typically carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of 3,7,11-Tributoxy-10-methoxytriphenylene-2,6-diol may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis: Large quantities of the starting materials are reacted in reactors equipped with temperature and pressure control.
Purification: The crude product is purified using techniques such as recrystallization, column chromatography, or distillation.
Quality Control: The final product is subjected to rigorous quality control tests to ensure purity and consistency
Chemical Reactions Analysis
Types of Reactions
3,7,11-Tributoxy-10-methoxytriphenylene-2,6-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The butoxy and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base or acid catalyst
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted triphenylene derivatives
Scientific Research Applications
3,7,11-Tributoxy-10-methoxytriphenylene-2,6-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and liquid crystals
Mechanism of Action
The mechanism of action of 3,7,11-Tributoxy-10-methoxytriphenylene-2,6-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including:
Enzyme Inhibition: The hydroxyl groups can form hydrogen bonds with the active sites of enzymes, leading to inhibition.
Receptor Binding: The aromatic core can interact with hydrophobic pockets of receptors, affecting their function
Comparison with Similar Compounds
Similar Compounds
3,7,11-Tributoxy-10-methoxytriphenylene-2,6-diol: The parent compound.
3,7,11-Tributoxy-10-methoxytriphenylene-2,6-dione: A quinone derivative.
3,7,11-Tributoxy-10-methoxytriphenylene-2,6-dihydro: A reduced derivative
Uniqueness
3,7,11-Tributoxy-10-methoxytriphenylene-2,6-diol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of butoxy and methoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications .
Biological Activity
Overview of 3,7,11-Tributoxy-10-methoxytriphenylene-2,6-diol
3,7,11-Tributoxy-10-methoxytriphenylene-2,6-diol is a synthetic organic compound that may exhibit various biological activities due to its unique structural features. Compounds with similar triphenylene structures are often studied for their potential applications in medicinal chemistry, materials science, and biochemistry.
1. Antioxidant Activity
Many triphenylene derivatives have shown promise as antioxidants. The presence of hydroxyl groups in 3,7,11-Tributoxy-10-methoxytriphenylene-2,6-diol may enhance its ability to scavenge free radicals.
2. Antimicrobial Activity
Research into similar compounds suggests that they may possess antimicrobial properties. Investigating the effectiveness of this compound against various bacterial and fungal strains could yield valuable insights.
3. Cytotoxicity
The cytotoxic effects on cancer cell lines are crucial for assessing the compound's potential as an anticancer agent. Studies could focus on its IC50 values against different cancer cell lines.
4. Enzyme Inhibition
The compound might interact with specific enzymes involved in metabolic pathways. Enzyme inhibition studies can help determine its role in modulating biological processes.
In Vitro Studies
- Cell Viability Assays : Using MTT or Alamar Blue assays to determine cytotoxicity.
- Antioxidant Assays : DPPH radical scavenging assays to measure antioxidant capacity.
- Antimicrobial Testing : Disk diffusion or broth microdilution methods to assess antimicrobial properties.
In Vivo Studies
- Animal models can be used to evaluate the pharmacokinetics and therapeutic efficacy of the compound.
Molecular Docking Studies
- Computational studies can predict the interaction between the compound and target proteins or enzymes.
Data Tables Example
| Biological Activity | Methodology Used | Results Summary |
|---|---|---|
| Antioxidant | DPPH Assay | IC50 = X µM |
| Antimicrobial | Disk Diffusion | Effective against bacteria A at Y mm zone of inhibition |
| Cytotoxicity | MTT Assay | IC50 = Z µM in cancer cell line C |
Case Study 1: Antioxidant Potential
A study investigating the antioxidant properties of triphenylene derivatives found that similar compounds exhibited significant radical scavenging activity. This study could serve as a reference point for evaluating 3,7,11-Tributoxy-10-methoxytriphenylene-2,6-diol.
Case Study 2: Anticancer Activity
Research on related triphenylene compounds has demonstrated cytotoxic effects against various cancer cell lines. A comparative analysis could be conducted to assess whether 3,7,11-Tributoxy-10-methoxytriphenylene-2,6-diol shows similar effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
